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Cat. No.: B045334 Get Quote

An In-depth Technical Guide to (S)-3-(tert-Butylamino)propane-1,2-diol

Introduction
(S)-3-(tert-Butylamino)propane-1,2-diol is a chiral organic compound that has established

significant importance as a key building block in the pharmaceutical industry.[1] Its bifunctional

nature, possessing both amino and hydroxyl groups, combined with a defined stereocenter,

makes it a valuable intermediate for the enantioselective synthesis of complex molecules.[2]

First gaining prominence in the 1970s, this compound is most notably recognized as a critical

precursor in the manufacturing of beta-adrenergic receptor blockers, such as Timolol, which is

used in the treatment of glaucoma and hypertension.[1][2]

This guide provides a comprehensive technical overview of (S)-3-(tert-Butylamino)propane-
1,2-diol, detailing its chemical structure, stereochemical importance, physicochemical

properties, and applications in drug development. It also includes representative experimental

protocols and visual diagrams of synthetic and biological pathways to support researchers,

scientists, and professionals in the field.

Chemical Structure and Stereochemistry
(S)-3-(tert-Butylamino)propane-1,2-diol is characterized by a three-carbon propane

backbone, substituted with two hydroxyl (-OH) groups at positions 1 and 2, and a tert-

butylamino [-NHC(CH₃)₃] group at position 3.[1]
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Stereochemistry
The stereochemical configuration of this molecule is central to its utility in pharmaceuticals.[1]

The carbon atom at the C-2 position is a chiral center, giving rise to two possible enantiomers:

(S) and (R). The (S)-enantiomer is the therapeutically relevant form, and its specific

stereochemistry is transferred to the final active pharmaceutical ingredient (API) during

synthesis.[1][2] The high stereochemical purity of (S)-3-(tert-Butylamino)propane-1,2-diol is
therefore critical. For instance, in the synthesis of timolol maleate, pharmacopeia standards

mandate that the unwanted (R)-enantiomer constitutes no more than 1.0% of the final product.

[1]

The compound's chirality is physically verified by measuring its optical rotation. The specific

rotation is a key parameter for assessing its enantiomeric purity.[1]

Chemical Identifiers
Key identification parameters for (S)-3-(tert-Butylamino)propane-1,2-diol are summarized in

the table below.

Identifier Value

IUPAC Name (2S)-3-(tert-butylamino)propane-1,2-diol[1][3]

CAS Number 30315-46-9[1][3][4][5][6]

Molecular Formula C₇H₁₇NO₂[1][3][5][6]

Molecular Weight 147.22 g/mol [1][3][5][6]

Canonical SMILES CC(C)(C)NCC(CO)O[1]

Isomeric SMILES CC(C)(C)NC--INVALID-LINK--O[1][3]

InChI
InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-

9/h6,8-10H,4-5H2,1-3H3/t6-/m0/s1[1][3]

InChIKey JWBMVCAZXJMSOX-LURJTMIESA-N[1][3]

Physicochemical Properties
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The physical and chemical properties of (S)-3-(tert-Butylamino)propane-1,2-diol are

essential for its handling, storage, and application in synthesis. It typically appears as a white to

light yellow or brown crystalline solid.[1][6]

Property Value Reference(s)

Melting Point 85-89 °C [4][5][6]

Boiling Point 262.4 ± 25.0 °C at 760 mmHg [4]

Density 1.0 ± 0.1 g/cm³ [4]

Specific Rotation ([α]23/D) -30° (c=2 in 1 M HCl) [6]

Flash Point 109.1 ± 13.7 °C [4]

pKa 14.06 ± 0.20 (Predicted) [6]

LogP -0.36 [4]

Solubility
Soluble in Chloroform, DMSO,

Methanol
[6]

Applications in Drug Development
The primary application of (S)-3-(tert-Butylamino)propane-1,2-diol is as a chiral building

block for synthesizing pharmaceuticals.[1][6]

Intermediate for β-Blockers: It is a crucial intermediate for manufacturing β-adrenergic

blocking agents.[2] Its most prominent use is in the synthesis of (S)-Timolol, a non-selective

β-blocker used to treat glaucoma and cardiovascular conditions.[1][2] The pre-existing

stereocenter in the diol dictates the final stereochemistry of the drug, ensuring the production

of the active enantiomer.[2]

Asymmetric Catalysis: The molecule can serve as a chiral ligand in asymmetric catalysis,

guiding reactions to selectively produce one enantiomer over another.[1]

Chiral Auxiliary: It is used as a chiral auxiliary, a molecule that is temporarily incorporated

into a synthesis to control the stereochemical outcome of a reaction.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b045334?utm_src=pdf-body
https://www.smolecule.com/products/s755297
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5172195.htm
https://www.chemsrc.com/en/cas/30315-46-9_1152408.html
https://www.chemicalbook.com/msds/s-3-tert-butylamino-1-2-propanediol.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5172195.htm
https://www.chemsrc.com/en/cas/30315-46-9_1152408.html
https://www.chemsrc.com/en/cas/30315-46-9_1152408.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5172195.htm
https://www.chemsrc.com/en/cas/30315-46-9_1152408.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5172195.htm
https://www.chemsrc.com/en/cas/30315-46-9_1152408.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5172195.htm
https://www.benchchem.com/product/b045334?utm_src=pdf-body
https://www.smolecule.com/products/s755297
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5172195.htm
https://www.benchchem.com/product/b3395246
https://www.smolecule.com/products/s755297
https://www.benchchem.com/product/b3395246
https://www.benchchem.com/product/b3395246
https://www.smolecule.com/products/s755297
https://www.smolecule.com/products/s755297
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity Research: Preliminary studies have suggested that the compound may

possess antimicrobial and neuroprotective properties, although research in these areas is

limited.[1]

Synthesis and Experimental Protocols
Several synthetic routes exist for producing (S)-3-(tert-Butylamino)propane-1,2-diol,
including methods using chiral auxiliaries and the reduction of ketones.[1] A common and

efficient method involves the nucleophilic ring-opening of a chiral epoxide with an amine.[2]

General Experimental Protocol: Synthesis from (R)-
glycidol
A widely utilized method for synthesizing the title compound is the reaction of tert-butylamine

with a suitable chiral three-carbon electrophile, such as (R)-glycidol.[2] This reaction proceeds

via a nucleophilic attack of the amine on the less-hindered carbon of the epoxide ring, leading

to the desired product with high stereochemical fidelity.

Reaction: (R)-glycidol + tert-Butylamine → (S)-3-(tert-Butylamino)propane-1,2-diol

Reagents and Solvents:

(R)-glycidol

tert-Butylamine

Solvent (e.g., water, methanol, or isopropanol)

Procedure:

A reaction vessel is charged with (R)-glycidol and a suitable solvent.

tert-Butylamine is added to the solution. The reaction can often be performed at room

temperature or with gentle heating to increase the rate.

The reaction mixture is stirred for a period sufficient to ensure complete consumption of the

starting materials, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).
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Upon completion, the solvent and excess tert-butylamine are removed under reduced

pressure (e.g., using a rotary evaporator).

The resulting crude product is then purified. Purification may involve recrystallization from an

appropriate solvent system (e.g., toluene, ethyl acetate) to yield the final product as a

crystalline solid.

The purity and identity of the product are confirmed using analytical methods such as NMR

spectroscopy, Mass Spectrometry, and measurement of its specific rotation to confirm

enantiomeric purity.

General Synthetic Workflow

Starting Materials

(R)-Glycidol

Nucleophilic Ring-Opening Reaction
(Solvent: e.g., Water, Methanol)

tert-Butylamine

Reaction Work-up
(Solvent Removal)

Purification
(Recrystallization)

(S)-3-(tert-Butylamino)propane-1,2-diol

Click to download full resolution via product page

Caption: General workflow for the synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol.
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Role in API Synthesis and Biological Pathway
The significance of this chiral diol is best understood through its application in synthesizing an

API and the subsequent mechanism of action of that API.

Logical Workflow: From Chiral Intermediate to API
The following diagram illustrates the role of (S)-3-(tert-Butylamino)propane-1,2-diol as a key

intermediate in the production of the beta-blocker (S)-Timolol. The diol's chirality is directly

transferred to the final drug molecule.
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From Chiral Building Block to API

*Intermediate is typically 3-chloro-4-(morpholin-4-yl)-1,2,5-thiadiazole

(S)-3-(tert-Butylamino)
propane-1,2-diol

Reaction with
1,2,5-Thiadiazole Intermediate*

Chiral Precursor

Formation of Ether Linkage

Key Synthetic Step

(S)-Timolol
(Active Pharmaceutical Ingredient)

Preserves Stereochemistry
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Beta-Adrenergic Signaling and Inhibition by Timolol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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